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molecular formula C10H17NO B8361374 6-Diethylaminohex-4-ynal

6-Diethylaminohex-4-ynal

Cat. No. B8361374
M. Wt: 167.25 g/mol
InChI Key: PFWBKPFVTONDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04877779

Procedure details

To a solution of oxalyl chloride (32 mL, 352 mmol) in methylene chloride (800 mL) under argon atmosphere at -78° C. was added dimethylsulfoxide (54.4 mL, 704 mmol) in methylene chloride (40 mL) over 15 minutes. After stirring for 5 minutes 6-diethylaminohex-4-yn-1-ol (50 g, 296 mmol) dissolved in methylene chloride (60 mL) was added dropwise over 35 minutes. After stirring 20 minutes triethylamine (224 mL, 1600 mmol) was added at -78° C. over 30 minutes and the reaction mixture was allowed to warm to room temperature. Water (400 mL) was added, the layers were separated, and the organic layer was washed with water (2×200 mL). The aqueous layer was back-extracted with methylene chloride (2×150 mL) and the combined organic extracts were washed with brine and dried (MgSO4). Removal of solvent under reduced pressure gave a quantitative yield of the product as an oil. 1H NMR (CDCl3) δ: 1.13 (t, 6H), 2.48-2.58 (m, 6H), 2.65 (q, 2H), 3.39 (d, 2H), 9.80 (s, 1H) ppm.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
224 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([N:13]([CH2:21][CH3:22])[CH2:14][C:15]#[C:16][CH2:17][CH2:18][CH2:19][OH:20])[CH3:12].C(N(CC)CC)C>C(Cl)Cl.O>[CH2:21]([N:13]([CH2:11][CH3:12])[CH2:14][C:15]#[C:16][CH2:17][CH2:18][CH:19]=[O:20])[CH3:22]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
54.4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC#CCCCO)CC
Step Three
Name
Quantity
224 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
was added at -78° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with methylene chloride (2×150 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC#CCCC=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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